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Compound of Interest

Compound Name: tert-Butyl 2-bromoisobutyrate

Cat. No.: B108922

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl 2-bromoisobutyrate (CAS No. 23877-12-5), an important intermediate in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for tert-Butyl 2-bromoisobutyrate is CsH1sBrOz, with a molecular
weight of 223.11 g/mol . Spectroscopic analysis confirms the structure, which consists of a tert-
butyl ester group attached to a 2-bromo-2-methylpropanoyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Due to the high degree of symmetry in tert-Butyl 2-bromoisobutyrate, the NMR
spectra are relatively simple.

IH NMR Data

The proton NMR spectrum is characterized by two distinct singlets, corresponding to the two
types of methyl protons in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.95 Singlet 6H (CH3)2CBr
~1.45 Singlet 9H OC(CHs)s

13C NMR Data

The carbon-13 NMR spectrum shows four distinct signals, corresponding to the four unique

carbon environments in the molecule.

Chemical Shift (8) ppm

Assighment

~170 C=0 (Ester Carbonyl)

~82 OC(CHs)3 (Quaternary Carbon of tert-butyl)

g CBr(CHs)z (Quaternary Carbon alpha to
Bromine)

~31 CBr(CHs)2

~28 OC(CHs)s

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The most

prominent feature is the strong absorption band of the ester carbonyl group.

Wavenumber (cm~?)

Intensity

Assighment

~2980 Medium-Strong C-H stretch (alkane)
~1730 Strong C=0 stretch (ester)
~1280 Strong C-O stretch (ester)
~1150 Strong C-O stretch (ester)
~600 Medium C-Br stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotope
peak, due to the nearly equal natural abundance of 7°Br and 8!Br.

m/z Relative Intensity Assignment

223/225 Low [M]* (Molecular ion)
167/169 Moderate [M - CaHs]™*

149 Low M- Br]*

57 High (Base Peak) [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of tert-Butyl 2-bromoisobutyrate in approximately
0.7 mL of deuterated chloroform (CDCI3). Add a small amount of tetramethylsilane (TMS) as
an internal standard (O ppm).

e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

[e]

Process the data with a Fourier transform and phase correction.

o

[¢]

Integrate the signals and reference the spectrum to the TMS peak.
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e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be necessary compared to *H NMR to achieve an adequate
signal-to-noise ratio.

o Process the data with a Fourier transform and phase correction.

o Reference the chemical shifts to the CDCIs solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As tert-Butyl 2-bromoisobutyrate is a liquid at room temperature, the
spectrum can be obtained by placing a thin film of the neat liquid between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the clean salt plates.

o

Place the sample-loaded plates in the spectrometer.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of tert-Butyl 2-bromoisobutyrate in a
volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

« lonization: Utilize Electron lonization (El) at 70 eV.

e Instrumentation: Employ a Gas Chromatography-Mass Spectrometer (GC-MS) for
separation and analysis.
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+ Data Acquisition:

o Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-
300 amu.

o The resulting spectrum will show the molecular ion peaks and the fragmentation pattern of
the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like tert-Butyl 2-bromoisobutyrate.

Workflow for Spectroscopic Characterization

Sample Preparation

tert-Butyl 2-bromoisobutyrate

Dissolve in CDCI3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

Data Acquisition

NMR Spectrometer FTIR Spectrometer

Data Analysis & Interpretation

Process 1H & 13C Spectra Analyze IR Spectrum Interpret Mass Spectrum
(Chemical Shifts, Integration) (Functional Groups) (Molecular lon, Fragmentation)
Conclusion

Structure Confirmation
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Caption: General workflow for the spectroscopic analysis of tert-Butyl 2-bromoisobutyrate.

 To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 2-bromoisobutyrate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108922#spectroscopic-data-nmr-ir-mass-spec-of-
tert-butyl-2-bromoisobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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